[1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](methylethyl)benzylamine
Description
1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylbenzylamine is a pyrazolo-pyrimidine derivative characterized by a fused bicyclic heteroaromatic core. The compound features a 3,5-dimethylphenyl substituent at the pyrazole nitrogen (position 1) and a (methylethyl)benzylamine group at position 4 of the pyrimidine ring.
Properties
IUPAC Name |
N-benzyl-1-(3,5-dimethylphenyl)-N-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5/c1-16(2)27(14-19-8-6-5-7-9-19)22-21-13-26-28(23(21)25-15-24-22)20-11-17(3)10-18(4)12-20/h5-13,15-16H,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDPAKFSEFVCEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C3=C(C=N2)C(=NC=N3)N(CC4=CC=CC=C4)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylbenzylamine typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions For instance, the pyrazolo[4,5-e]pyrimidine core can be synthesized through a series of cyclization reactions involving hydrazine derivatives and aldehydes or ketones
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylbenzylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzylamine group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylbenzylamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylbenzylamine involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related pyrazolo-pyrimidine derivatives:
| Compound Name | Structural Features | Synthesis Method | Reported Bioactivity | References |
|---|---|---|---|---|
| 1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylbenzylamine | Pyrazolo[4,5-e]pyrimidine core; 3,5-dimethylphenyl (N1), (methylethyl)benzylamine (C4) | Not explicitly described (inferred: pyridine-mediated condensation or amination) | Unknown (structural analogs suggest antifungal or antitumor potential) | |
| 3,6-Dimethyl-1-phenyl-5-(4-substitutedphenyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-ones (8a–e) | Pyrazolo[3,4-d]pyrimidin-4-one core; phenyl (N1), substituted aryl (C5) | Reflux of pyrazolo-oxazinone with aromatic amines in pyridine for 6 hours | Anticancer (tested against leukemia cell lines) | |
| (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone (4) | Pyrazolo[3,4-d]pyrimidine core; 3,5-dimethylpyrazole (C4), phenyl (N1) | Multi-step synthesis via amination and coupling | Antiproliferative (tested against breast cancer cells) | |
| 1-(4-Chlorobenzoyl)-5-aryl-4-oxo-6-thio-pyrazolo[4,5-e]pyrimidines | Pyrazolo[4,5-e]pyrimidine core; 4-chlorobenzoyl (N1), thio group (C6) | Condensation of pyrazolo precursors with substituted amines | Antifungal (active against Aspergillus niger and A. flavus) |
Structural and Functional Insights
Core Heterocycle Variations :
- The target compound’s pyrazolo[4,5-e]pyrimidine core differs from pyrazolo[3,4-d]pyrimidin-4-ones (e.g., compounds 8a–e in ) in ring fusion position and oxidation state. The latter’s ketone group at C4 may reduce bioavailability compared to the target’s benzylamine substituent .
- Thio-substituted pyrazolo[4,5-e]pyrimidines () exhibit enhanced antifungal activity, suggesting that electron-withdrawing groups (e.g., thio, chloro) at C6 improve membrane penetration .
However, ’s compound replaces the benzylamine with a 3,5-dimethylpyrazole-linked carbonyl, which may reduce amine-mediated receptor interactions . The (methylethyl)benzylamine group in the target compound introduces a branched alkyl chain, which could modulate pharmacokinetics (e.g., metabolic stability) compared to simpler aryl amines .
Synthetic Pathways :
- Pyridine-mediated reflux () is a common method for pyrazolo-pyrimidine synthesis, but the target compound’s benzylamine group likely requires additional steps, such as nucleophilic substitution or reductive amination .
Research Findings and Implications
- Antifungal Activity : Thio-substituted analogs () show MIC values of 12.5–25 µg/mL against Aspergillus spp., suggesting that the target compound’s unsubstituted C6 position may limit similar efficacy without structural optimization .
- Anticancer Potential: Pyrazolo[3,4-d]pyrimidin-4-ones () inhibit leukemia cell growth (IC₅₀: 8–15 µM), but their ketone group may limit cellular uptake compared to the target’s amine group .
- Pharmacological Screening : ’s compound demonstrates antiproliferative activity (IC₅₀: 10 µM against MCF-7 cells), highlighting the importance of aryl substituents in modulating bioactivity .
Biological Activity
The compound 1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylbenzylamine is a member of the pyrazolo-pyrimidine class, which has garnered attention for its potential biological activities, particularly in cancer research. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various models, and related structure-activity relationships (SAR).
- Molecular Formula : C23H25N5
- Molecular Weight : 371.5 g/mol
- CAS Number : 946356-78-1
Recent studies have indicated that compounds similar to 1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylbenzylamine exhibit significant effects on cellular pathways related to cancer proliferation and survival. Specifically:
- mTORC1 Inhibition : Compounds in this class have been shown to reduce mTORC1 activity, a critical regulator of cell growth and metabolism. This inhibition leads to increased autophagy and has implications for cancer cell survival under nutrient-deprived conditions .
- Autophagic Flux Disruption : These compounds interfere with autophagic flux, which is essential for cellular homeostasis and survival during stress. Accumulation of autophagic markers like LC3-II suggests that these compounds can modulate autophagy pathways effectively .
Anticancer Efficacy
Several studies have evaluated the anticancer properties of pyrazolo-pyrimidine derivatives:
- Cell Line Studies : In vitro studies using various cancer cell lines have demonstrated that these compounds exhibit submicromolar antiproliferative activity. For instance, treatment with specific derivatives led to significant reductions in cell viability in breast cancer models (MCF-7 and MDA-MB-231) .
- Mechanistic Insights : The ability to disrupt mTORC1 reactivation following nutrient replenishment suggests a novel mechanism by which these compounds can selectively target cancer cells under metabolic stress conditions .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds:
- Substituents on the pyrazolo-pyrimidine core influence both potency and selectivity against various cancer types. For example, modifications to the phenyl ring significantly affect mTORC1 inhibition and autophagy modulation .
Data Table: Summary of Biological Activities
Case Study 1: Breast Cancer Models
In a study focused on breast cancer cell lines, derivatives of pyrazolo-pyrimidines demonstrated significant antiproliferative effects. The compounds were shown to induce apoptosis while also increasing autophagy markers under specific nutrient conditions. This dual action highlights their potential as therapeutic agents in oncology.
Case Study 2: Autophagy Modulation
Research has indicated that certain derivatives can selectively disrupt autophagic processes in cancer cells while sparing normal cells. This selectivity is critical for developing targeted therapies that minimize side effects associated with traditional chemotherapeutics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
